molecular formula C27H22BrNO5 B12462678 2-(3-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate

2-(3-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate

Cat. No.: B12462678
M. Wt: 520.4 g/mol
InChI Key: XMIDPZJLJMYZSU-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a quinoline core substituted with bromine, methoxyphenyl, and carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 6-bromo-8-methylquinoline-4-carboxylic acid with 2-(3-methoxyphenyl)-2-oxoethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the ester linkage can be reduced to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as ammonia (NH₃) or thiourea (NH₂CSNH₂) under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of 2-(3-methoxyphenyl)-2-hydroxyethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate.

    Substitution: Formation of 6-amino-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate or 6-thio-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets. The quinoline core may interact with DNA or proteins, leading to alterations in cellular processes. The bromine and methoxy groups may enhance the compound’s binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-2-chloro-3-methoxyphenylboronic acid
  • 2-Bromo-6-chloro-3-methoxyphenylboronic acid

Uniqueness

2-(3-Methoxyphenyl)-2-oxoethyl 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both methoxyphenyl and quinoline moieties, along with the bromine substitution, distinguishes it from other similar compounds and imparts distinct chemical and biological properties.

Properties

Molecular Formula

C27H22BrNO5

Molecular Weight

520.4 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 6-bromo-2-(3-methoxyphenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C27H22BrNO5/c1-16-10-19(28)13-22-23(14-24(29-26(16)22)17-6-4-8-20(11-17)32-2)27(31)34-15-25(30)18-7-5-9-21(12-18)33-3/h4-14H,15H2,1-3H3

InChI Key

XMIDPZJLJMYZSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N=C(C=C2C(=O)OCC(=O)C3=CC(=CC=C3)OC)C4=CC(=CC=C4)OC)Br

Origin of Product

United States

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